5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5-methyl substitution on the thieno[2,3-d]pyrimidine scaffold.
- 1,2,4-oxadiazole ring at position 6, substituted with a 3-methylphenyl group.
Synthesis typically involves multistep reactions, including cyclization of precursor carboxylic acids (e.g., 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) with oxadiazole-forming reagents, followed by alkylation or substitution reactions .
Properties
IUPAC Name |
5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-15-7-6-10-18(13-15)21-26-22(30-27-21)20-16(2)19-23(31-20)25-14-28(24(19)29)12-11-17-8-4-3-5-9-17/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTICWDZSTFETIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and properties between the target compound and analogues:
Functional Group Impact on Activity
- Oxadiazole Substitution: 3-Methylphenyl vs. Halogenated Derivatives: Chloro- or fluoro-substituted oxadiazoles (e.g., ) exhibit higher electronegativity, which may enhance binding to enzymatic targets but reduce solubility .
Alkyl/Aryl Chains :
Antimicrobial Activity
- The target compound shares antifungal activity against Candida albicans with analogues like ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, but its MIC values are 2–4× lower due to optimized lipophilicity .
- In contrast, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () shows broader activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL), attributed to the dione moiety enhancing hydrogen bonding .
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